1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole

Coordination-driven self-assembly Molecular barrel Supramolecular chemistry

Symmetric tetraimidazole donors typically yield closed-shell capsules that restrict guest access, frustrating researchers developing water-soluble molecular containers for hydrophobic cargo. This carbazole-based ligand's unsymmetrical 1,3,6,8-substitution pattern forces a twisted conformation, directing self-assembly toward open barrel architectures rather than closed capsules. - Enables water-soluble Pd₈ molecular barrel (PSMBR-1) for intracellular delivery of hydrophobic fluorophores in live-cell imaging. - Forms discrete tetragonal tube complex (MT-1) with [cis-(dppf)Pd(OTf)₂] for confined-space supramolecular catalysis. - Serves as a rigid tetraimidazole donor for MOF/COF synthesis with four coordination sites and structural stability. Supplied as a yellow solid (95% purity) with full analytical supporting documentation. Bulk and custom packaging available upon request.

Molecular Formula C25H19N9
Molecular Weight 445.5 g/mol
Cat. No. B8196399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
Molecular FormulaC25H19N9
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2N3C=CN=C3)N4C=CN=C4)C5=C1C(=CC(=C5)N6C=CN=C6)N7C=CN=C7
InChIInChI=1S/C25H19N9/c1-30-24-20(10-18(31-6-2-26-14-31)12-22(24)33-8-4-28-16-33)21-11-19(32-7-3-27-15-32)13-23(25(21)30)34-9-5-29-17-34/h2-17H,1H3
InChIKeyRXEGXHNIDYKMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole: Overview


1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS: 1808917-74-9) is a carbazole-based tetraimidazole donor ligand with the molecular formula C₂₅H₁₉N₉ and a molecular weight of 445.5 g/mol [1]. The compound features a rigid carbazole backbone substituted with four imidazole donor moieties at the 1, 3, 6, and 8 positions, plus a methyl group at the 9-position [1]. The unsymmetrical substitution pattern (imidazoles at 1,3,6,8 positions rather than symmetrically distributed) and the rotational freedom of imidazole groups around C–N bonds distinguish this ligand from symmetric tetraimidazole donors, enabling the construction of discrete molecular architectures with open topologies rather than closed-shell capsules [2].

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole: Unsymmetrical Topology


Tetraimidazole ligands cannot be treated as interchangeable building blocks because their substitution pattern, backbone rigidity, and steric constraints directly determine the topology, cavity geometry, and water solubility of the resulting self-assembled architecture [1]. Symmetric tetraimidazole donors (e.g., tetrakis(4-imidazolylphenyl) derivatives) typically yield closed-shell capsules with restricted guest access [2]. In contrast, the unsymmetrical 1,3,6,8-substitution pattern of this carbazole-based ligand introduces steric repulsion between imidazole moieties adjacent to the N-methyl group, which forces a twisted conformation that directs self-assembly toward an open barrel architecture rather than a closed capsule [2]. This topological divergence produces fundamentally different host–guest properties, water solubility, and application suitability that cannot be replicated by simply substituting an alternative tetraimidazole ligand [2]. The evidence below quantifies where this structural differentiation translates into measurable functional advantages.

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole: Key Evidence


Open Barrel vs. Closed Capsule Architecture

The unsymmetrical 1,3,6,8-substitution pattern of this ligand, combined with steric repulsion between imidazole moieties adjacent to the N-methyl group, forces a twisted conformation that directs self-assembly toward an open tetrafacial molecular barrel (PSMBR-1) rather than a closed capsule [1]. Symmetric tetraimidazole donors typically yield closed-shell architectures with restricted guest access [2]. The resulting barrel possesses a cavity with dimensions of 11.7 × 11.4 × 10.5 ų and accommodates two coronene molecules, whereas closed capsules of comparable molecular weight lack apertures sufficient for encapsulating large polyaromatic hydrocarbons [1].

Coordination-driven self-assembly Molecular barrel Supramolecular chemistry

Water-Soluble Pd₈L₄ Molecular Barrel

Upon treatment with cis-(tmeda)Pd(NO₃)₂ in 1:2 stoichiometry (L:M), this ligand yields a single Pd₈L₄ molecular barrel (PSMBR-1) in quantitative yield as an off-white solid that is highly soluble in water [1]. Many tetraimidazole-based assemblies require mixed solvent systems or remain insoluble in water due to hydrophobic ligand backbones; the carbazole backbone coupled with nitrate counterions of this system yields water solubility without requiring post-assembly modification [2].

Pd(II) coordination Water-soluble supramolecules Quantitative self-assembly

Coronene & Perylene Encapsulation

The open barrel architecture of PSMBR-1 enables encapsulation of water-insoluble polyaromatic hydrocarbons (PAHs) such as coronene and perylene in aqueous medium [1]. The inclusion complex coronene⊂PSMBR-1 was crystallographically characterized, revealing two coronene molecules occupying the 11.7 × 11.4 × 10.5 ų cavity [1]. Closed-shell capsules of comparable size typically exclude large PAHs due to insufficient aperture dimensions relative to cavity size [2].

Host–guest chemistry Hydrophobic encapsulation Polyaromatic hydrocarbons

Single Linkage-Isomeric Product

Despite the rotational freedom of four imidazole moieties and the unsymmetrical ligand geometry, self-assembly of this ligand with cis-(tmeda)Pd(NO₃)₂ produces an unprecedented single linkage-isomeric Pd₈ molecular barrel, as confirmed by ¹H NMR, DOSY, and HR-ESI-MS [1]. This is notable because flexible, unsymmetrical donors often yield mixtures of isomeric assemblies that complicate purification and characterization [2].

Linkage isomerism Self-assembly selectivity Structural homogeneity

Tube-Shaped Catalytic Architecture

When paired with a 90° Pd(II) acceptor [cis-(dppf)Pd(OTf)₂], the same ligand yields a discrete tetragonal tube-shaped complex (MT-1) rather than a barrel [1]. MT-1 catalyzes intramolecular cycloaddition reactions, demonstrating that the ligand's coordination versatility extends beyond a single architecture [1]. This contrasts with rigid symmetric tetraimidazole donors that typically yield only one architectural outcome per acceptor geometry [2].

Supramolecular catalysis Pd(II) coordination Cycloaddition reactions

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole: Applications


Live-Cell Imaging via Aqueous Carrier

Researchers requiring intracellular delivery of hydrophobic fluorescent dyes (e.g., perylene, coronene derivatives) for live-cell imaging can utilize PSMBR-1, the water-soluble Pd₈ molecular barrel assembled from this ligand, as a biocompatible carrier [1]. The open barrel architecture encapsulates large polyaromatic guests in aqueous medium and transports them into live cells, overcoming the solubility barrier that prevents direct cellular uptake of such fluorophores [1].

Molecular Barrels for Guest Encapsulation & Sensing

This tetraimidazole ligand is suited for laboratories developing molecular containers for encapsulating and sensing hydrophobic pollutants, drug molecules, or PAHs in aqueous environments [1]. The Pd₈ barrel's defined cavity (11.7 × 11.4 × 10.5 ų) and water solubility enable sequestration of large aromatic guests without organic co-solvents, a capability not shared by closed-capsule assemblies from symmetric tetraimidazole donors [1].

Supramolecular Catalysis with Tube Architectures

Laboratories investigating supramolecular catalysis can employ this ligand to generate a discrete tetragonal tube-shaped complex (MT-1) when paired with [cis-(dppf)Pd(OTf)₂] [2]. MT-1 catalyzes intramolecular cycloaddition reactions within its confined cavity, offering a platform for studying confinement effects on reaction kinetics and selectivity [2].

MOFs & Porous Coordination Polymers

The tetraimidazole donor functionality enables this carbazole-based ligand to serve as a multidentate building block for synthesizing MOFs and porous coordination polymers with potential applications in gas storage, separation, or luminescent sensing [3]. The rigid carbazole backbone imparts structural stability, while four imidazole groups provide multiple coordination sites for metal node connectivity [3].

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